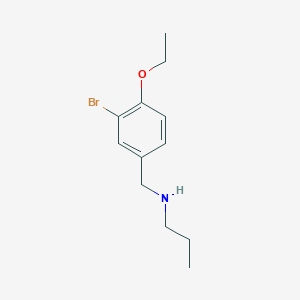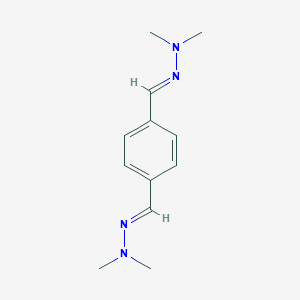
N-(3-bromo-4-ethoxybenzyl)-N-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-ethoxybenzyl)-N-propylamine, also known as BEB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine family of compounds and has been found to have a variety of interesting properties.
Mécanisme D'action
N-(3-bromo-4-ethoxybenzyl)-N-propylamine is believed to act as a partial agonist at certain receptors in the brain, including the 5-HT2A receptor. This means that it can activate these receptors to a certain extent, but not fully. This property makes it useful for studying the function of these receptors in a controlled manner.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, and to modulate the activity of certain ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-4-ethoxybenzyl)-N-propylamine in laboratory experiments is that it is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation is that it has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Orientations Futures
There are a number of future directions for research on N-(3-bromo-4-ethoxybenzyl)-N-propylamine. One area of interest is in understanding its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Additionally, further research is needed to better understand its mechanism of action and its effects in living organisms. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even more interesting properties for scientific research.
Méthodes De Synthèse
N-(3-bromo-4-ethoxybenzyl)-N-propylamine can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-ethoxybenzaldehyde with propylamine. The resulting product can then be purified using standard laboratory techniques.
Applications De Recherche Scientifique
N-(3-bromo-4-ethoxybenzyl)-N-propylamine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been found to have potential as a tool for studying the function of certain receptors in the brain.
Propriétés
Formule moléculaire |
C12H18BrNO |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
N-[(3-bromo-4-ethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-3-7-14-9-10-5-6-12(15-4-2)11(13)8-10/h5-6,8,14H,3-4,7,9H2,1-2H3 |
Clé InChI |
VLADJPJCWYUKSP-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OCC)Br |
SMILES canonique |
CCCNCC1=CC(=C(C=C1)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)